
1-(4-Fluorobenzoyl)-2-methylpiperazine
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Overview
Description
1-(4-Fluorobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further substituted with a methyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)-2-methylpiperazine typically involves the reaction of 4-fluorobenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include reduced forms of the piperazine ring.
Scientific Research Applications
Chemistry
1-(4-Fluorobenzoyl)-2-methylpiperazine serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to be utilized in the development of novel compounds with specific properties.
Biology
The compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its mechanism of action involves:
- Hydrophobic Interactions : The fluorobenzoyl group interacts with hydrophobic pockets in proteins.
- Hydrogen Bonding : The piperazine ring can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity.
Medicine
In medicinal chemistry, this compound is investigated for:
- Neuropharmacological Effects : Potential impacts on neurotransmitter systems related to mood disorders.
- Anti-Cancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through modulation of signaling pathways involved in apoptosis.
- Anti-Inflammatory Activity : Similar compounds have shown promise in reducing inflammation, indicating potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuropharmacological Effects : Investigated for its influence on serotonin and dopamine systems.
- Anti-Cancer Effects : Studies have shown that it may affect pathways involved in cancer cell growth and survival.
- Anti-Inflammatory Properties : Potential to modulate inflammatory responses, similar to other piperazine derivatives.
Case Studies
-
Neuropharmacology Research :
- A study explored the effects of this compound on serotonin receptors, indicating potential antidepressant properties through modulation of serotonin levels.
-
Cancer Research :
- Preliminary findings suggest that this compound may inhibit the growth of specific cancer cell lines (e.g., A549 lung cancer cells), demonstrating IC50 values indicating significant cytotoxicity.
- Inflammation Studies :
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzoyl)piperazine: Lacks the methyl group on the piperazine ring.
1-(4-Chlorobenzoyl)-2-methylpiperazine: Contains a chlorine atom instead of fluorine.
1-(4-Methylbenzoyl)-2-methylpiperazine: Contains a methyl group instead of fluorine.
Uniqueness
1-(4-Fluorobenzoyl)-2-methylpiperazine is unique due to the presence of both the fluorobenzoyl group and the methyl substitution on the piperazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(4-Fluorobenzoyl)-2-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. The following sections will provide a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in pharmacology.
Chemical Structure and Properties
This compound has a molecular formula of C13H14FN2O and a molecular weight of 302.32 g/mol. Its structure features a piperazine ring substituted with a 4-fluorobenzoyl group and a methyl group at the second position, which enhances its binding affinity to biological targets due to the presence of fluorine atoms.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorobenzoyl group can engage with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction mechanism is crucial for modulating the activity of various enzymes or receptors, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : The compound is being studied for its potential effects on neurotransmitter systems, particularly in relation to mood disorders.
- Anti-cancer Properties : Preliminary studies suggest that it may have anti-cancer effects, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Activity : Compounds with similar piperazine moieties have shown promise in reducing inflammation, indicating that this compound may also possess this activity .
Research Findings and Case Studies
A review of recent literature highlights various studies focusing on the biological activity of this compound:
- Binding Studies : Interaction studies have shown that this compound can effectively bind to specific receptors involved in neurotransmission, enhancing its potential as a therapeutic agent.
- Synthesis and Derivatives : Research has explored the synthesis of derivatives based on this compound, revealing variations in biological activity that could lead to the development of more targeted therapies .
- Comparative Studies : A comparative analysis with other piperazine derivatives has been conducted, demonstrating that structural modifications can significantly influence biological outcomes. For instance, derivatives containing different halogen substitutions exhibited varying affinities for dopamine receptors, which are critical in treating psychiatric disorders .
Data Table: Comparative Biological Activity
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Piperazine ring with fluorobenzoyl group | Neuropharmacological, anti-cancer |
1-(4-Chlorobenzoyl)-2-methylpiperazine | Chlorine substitution | Anti-inflammatory |
2-Methylpiperazine | Basic piperazine structure | Precursor in various synthetic pathways |
Properties
IUPAC Name |
(4-fluorophenyl)-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMDHYSVKCHKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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